Br-bpy is employed in supramolecular chemistry for the design and construction of functional assemblies. The presence of the bromine group can influence the self-assembly process by introducing specific interactions like halogen bonding. This allows for the creation of well-defined architectures with tailored properties. For instance, research has shown that Br-bpy can be used to assemble metal-organic frameworks (MOFs) with potential applications in gas storage and separation [1].
[1] Source: Huerta-Cabrera, S., et al. (2014). Engineering Surface Charge Density in Metal–Organic Frameworks: The Role of Halogenated Linkers. Chemistry – A European Journal, 20(11), 3393-3400.
Br-bpy can be incorporated into luminescent materials due to its ability to participate in metal-to-ligand charge transfer (MLCT) processes. MLCT transitions can lead to light emission, making Br-bpy a candidate for the development of light-emitting devices (LEDs) and chemical sensors. Studies have explored Br-bpy's potential for selective detection of metal ions by exploiting changes in its luminescence properties upon complexation [2].
[2] Source: Sun, J., et al. (2012). A Highly Selective Luminescent Sensor for Hg2+ Based on a Br-Substituted Bipyridine Ligand. Chemistry – An Asian Journal, 7(1), 186-190.
Br-bpy finds applications in homogeneous and heterogeneous catalysis. In homogeneous catalysis, it serves as a ligand for transition metal catalysts, influencing their activity and selectivity. In heterogeneous catalysis, Br-bpy can be immobilized on a support material to create reusable catalysts for various chemical reactions [3, 4].
[3] Source: Li, Y., et al. (2013). Br-Substituted Bipyridine Ru(II) Complexes for Olefin Metathesis: High Activity and Tolerance of Functional Groups. Journal of the American Chemical Society, 135 (18), 6848-6851.
[4] Source: Wang, X., et al. (2010). Highly Efficient Heterogeneous Palladium Catalysts Supported on Metal–Organic Frameworks for Suzuki–Miyaura Coupling Reactions. Chemistry – A European Journal, 16(2), 574-582.
5'-Bromo-2,3'-bipyridine is an organic compound characterized by its unique bipyridine structure, where a bromine atom is substituted at the 5' position of the 2,3'-bipyridine framework. Its molecular formula is with a molecular weight of approximately 235.08 g/mol . This compound exhibits properties that make it valuable in various chemical and biological applications, particularly in coordination chemistry and materials science.
Several methods have been developed for synthesizing 5'-Bromo-2,3'-bipyridine:
5'-Bromo-2,3'-bipyridine finds applications in various fields:
Interaction studies of 5'-Bromo-2,3'-bipyridine focus on its behavior as a ligand in coordination complexes. Research has shown that it can effectively coordinate with various transition metals, enhancing the stability and reactivity of metal complexes. Such interactions are crucial for developing new materials with tailored properties for specific applications.
Several compounds share structural similarities with 5'-Bromo-2,3'-bipyridine. Here are some notable examples:
Compound Name | Structure Type | Unique Features |
---|---|---|
2,2'-Bipyridine | Bipyridine | Lacks halogen substitution; used extensively as a ligand. |
5-Bromo-2,2'-bipyridine | Disubstituted bipyridine | Contains two bromine atoms; enhances coordination properties. |
4-Bromo-2,3'-bipyridine | Isomeric bipyridine | Different substitution pattern; affects reactivity and binding properties. |
6-Bromo-2,3'-bipyridine | Isomeric bipyridine | Another positional isomer with distinct chemical behavior. |
The uniqueness of 5'-Bromo-2,3'-bipyridine lies in its specific substitution pattern at the 5' position, which influences its reactivity and interaction profiles compared to other similar compounds.